Hamaline
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Overview
Description
It is a partly hydrogenated form of harmine and is found in various plants, including Peganum harmala (Syrian rue) and the hallucinogenic beverage ayahuasca . Harmaline is known for its psychoactive properties and has been used in traditional medicine for centuries.
Preparation Methods
Hamaline can be synthesized through several methods. One common synthetic route involves the thermolysis of substituted 4-aryl-3-azidopyridines . This method allows for the preparation of harmane, harmine, and their structural analogs. Industrial production methods often involve the extraction of harmaline from the seeds of Peganum harmala, where it is present at approximately 3% by dry weight .
Chemical Reactions Analysis
Hamaline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed from these reactions include harmalol and harmine . Modern methods for the synthesis of beta-carbolines, such as harmaline, include Ru-catalyzed photoredox synthesis and Pd-catalyzed Buchwald–Hartwig arylation .
Scientific Research Applications
Hamaline has a wide range of scientific research applications. In chemistry, it is used for its fluorescent properties to study interactions with DNA and other biological targets . In biology and medicine, harmaline has been shown to act as an acetylcholinesterase inhibitor and a reversible inhibitor of monoamine oxidase A, making it useful in the study of neurodegenerative diseases and as a potential treatment for chemical dependencies . Additionally, harmaline has been found to potentiate the efficacy of antibiotics like tigecycline against multidrug-resistant bacteria .
Mechanism of Action
Hamaline exerts its effects through several mechanisms. It acts as a reversible inhibitor of monoamine oxidase A, which allows other psychoactive compounds, such as dimethyltryptamine, to bypass extensive first-pass metabolism and exert their effects on the brain . Harmaline also stimulates the release of dopamine in the striatum and inhibits acetylcholinesterase, which can enhance cognitive function and reduce symptoms of neurodegenerative diseases .
Comparison with Similar Compounds
Hamaline is similar to other beta-carboline alkaloids, such as harmine and harmalol. These compounds share similar chemical structures and pharmacological properties. harmaline is unique in its ability to act as both an acetylcholinesterase inhibitor and a reversible inhibitor of monoamine oxidase A . Harmine, on the other hand, is known for its high ability to intercalate in DNA and its potential as a specific inhibitor of tyrosine kinase DYRK1A, a promising target in antitumor therapy . Harmalol exhibits similar pharmacological effects but with different potency and bioavailability .
Conclusion
This compound is a versatile compound with significant potential in various scientific research fields. Its unique chemical properties and mechanisms of action make it a valuable tool for studying neurodegenerative diseases, chemical dependencies, and multidrug-resistant bacteria. As research continues, harmaline may offer new insights and therapeutic options for a range of medical conditions.
Properties
Molecular Formula |
C20H19ClN2O |
---|---|
Molecular Weight |
338.8 g/mol |
IUPAC Name |
9-[(4-chlorophenyl)methyl]-6-methoxy-1-methyl-3,4-dihydropyrido[3,4-b]indole |
InChI |
InChI=1S/C20H19ClN2O/c1-13-20-17(9-10-22-13)18-11-16(24-2)7-8-19(18)23(20)12-14-3-5-15(21)6-4-14/h3-8,11H,9-10,12H2,1-2H3 |
InChI Key |
SRMUEFRMPPZYOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NCCC2=C1N(C3=C2C=C(C=C3)OC)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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